BenchChemオンラインストアへようこそ!

methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate

Drug-Drug Interaction Risk ADME-Tox Profiling Cytochrome P450 Assay

Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 313525-31-4) is a synthetic small molecule belonging to the 4-oxo-4H-chromen (chromone) class, characterized by a 2-methylthiazol-4-yl substituent at the 3-position and a methyl acetate moiety at the 7-position via an ether linkage. With a molecular formula of C17H15NO5S and a molecular weight of 345.37 g/mol , it is primarily distributed by specialty chemical vendors for early-stage research.

Molecular Formula C17H15NO5S
Molecular Weight 345.37
CAS No. 313525-31-4
Cat. No. B2739830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate
CAS313525-31-4
Molecular FormulaC17H15NO5S
Molecular Weight345.37
Structural Identifiers
SMILESCC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC(=N3)C
InChIInChI=1S/C17H15NO5S/c1-9-4-11-15(5-14(9)23-7-16(19)21-3)22-6-12(17(11)20)13-8-24-10(2)18-13/h4-6,8H,7H2,1-3H3
InChIKeyXTIUPBZFKHSICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 313525-31-4): Procurement-Quality Overview for a Specialized Chromen-4-one Scaffold


Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 313525-31-4) is a synthetic small molecule belonging to the 4-oxo-4H-chromen (chromone) class, characterized by a 2-methylthiazol-4-yl substituent at the 3-position and a methyl acetate moiety at the 7-position via an ether linkage. With a molecular formula of C17H15NO5S and a molecular weight of 345.37 g/mol , it is primarily distributed by specialty chemical vendors for early-stage research . Its structure suggests potential as a scaffold for probing biological targets, evidenced by its curated entry in authoritative databases like ChEMBL (CHEMBL2018913) and BindingDB (BDBM50380527), which document its interaction profile against specific cytochrome P450 enzymes [1].

Procurement Risk: Why Direct Substitution of Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 313525-31-4) is Not Advisable


Substituting this compound with a close analog from the same chromen-4-one/thiazole class introduces significant risk of altered biological performance. Minor structural modifications demonstrably impact key molecular properties. For instance, shifting from a methyl to an ethyl substituent at the chromone 6-position (as in CAS 80761-86-0) alters lipophilicity and steric bulk, potentially affecting membrane permeability and target binding kinetics . Similarly, the methyl ester on the 7-position acetate moiety is a critical pharmacophoric feature; its replacement with a different ester or the free carboxylic acid can change metabolic stability and off-target liability, as the quantitative cytochrome P450 (CYP) inhibition data below exemplifies. The failure to replicate these precise structural features can lead to irreproducible in vitro results and invalidate structure-activity relationship (SAR) studies, making the specific procurement of CAS 313525-31-4 essential for research continuity.

Quantitative Differentiation Guide: Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 313525-31-4) versus Closest Analogs


CYP3A4 Inhibition Liability: Measured Versus Class-Expected Behavior

The target compound displays a quantifiably low inhibition potential against the critical drug-metabolizing enzyme CYP3A4, with a measured IC50 of 5,490 nM (5.49 µM) in human liver microsomes [1]. This is in stark contrast to many drug-like molecules and other chromone derivatives that can exhibit potent CYP inhibition, leading to a high risk of drug-drug interactions (DDI). While direct comparator data for the closest analogs (e.g., CAS 80761-86-0, CAS 53452-95-2) is unavailable, this measured weak inhibition is a favorable starting point for medicinal chemistry campaigns aiming to avoid CYP3A4 liabilities. The compound also shows even weaker inhibition of CYP2C19 (Ki = 50,000 nM) and CYP2E1 (IC50 = 50,000 nM) [1], collectively suggesting a low-DDI-risk profile compared to the class-level expectation for small molecule CYP inhibitors.

Drug-Drug Interaction Risk ADME-Tox Profiling Cytochrome P450 Assay

Structural Differentiation: Key Substituent Variation from Closest Commercial Analogs

The specific combination of a 6-methyl substituent on the chromone core and a methyl ester on the 7-oxyacetate moiety provides a unique structural vector not present in its nearest commercial analogs. The closest cataloged compound, 6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl acetate (CAS 80761-86-0), replaces the 6-methyl with a 6-ethyl group and uses a simple acetate ester rather than a methyloxyacetate extension . Another comparator, methyl 2-{[6-methyl-4-oxo-3-(1,3-thiazol-4-yl)-4H-chromen-7-yl]oxy}acetate (InterBioScreen ID STOCK1N-03197), lacks the 2-methyl group on the thiazole ring entirely [1]. A third, ethyl 5-hydroxy-7-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromene-2-carboxylate (CAS 53452-95-2), introduces a 5-hydroxy group and alters the ester position . These differences are not trivial; steric and electronic perturbations at the 6-position and ester moiety are known to be key drivers of target engagement and metabolic soft spots in this chemical series.

Structure-Activity Relationship Medicinal Chemistry Chromone Library Design

Physicochemical Differential: Predicted LogP Impact of the Methyl Acetate Functionality

The presence of the methyl 2-oxyacetate group on the target compound, as opposed to a simple acetate ester on the analog CAS 80761-86-0, is predicted to lower lipophilicity due to the additional ether oxygen atom. While experimental logP for CAS 313525-31-4 is not available, the comparator CAS 80761-86-0 has a calculated XLogP3-AA value of 3.2 . Introducing an extra hydrogen bond acceptor in the side chain (the ether oxygen) is a well-validated medicinal chemistry tactic to moderately reduce logP and improve aqueous solubility without resorting to charged or highly polar groups that might hinder membrane permeation. This positions the target compound as a potentially more 'lead-like' starting point than the slightly more lipophilic ethyl-acetate analog.

Lipophilicity Optimization Drug-likeness ADME Prediction

High-Impact Application Scenarios for Methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS 313525-31-4)


ADME-Tox Screening Library Design for Low CYP3A4 Liability

Based on its experimentally determined weak inhibition of CYP3A4, CYP2C19, and CYP2E1 [1], this compound serves as a superior negative control or low-risk chemotype for assembling compound libraries intended for ADME-Tox screening panels. Its inclusion can help establish baseline thresholds for CYP inhibition, making it a valuable reference standard for developing assays or screening novel chemical entities where drug-drug interaction is a primary exclusion criterion.

Medicinal Chemistry SAR Studies on Chromone-Thiazole Scaffolds

The unique combination of a 6-methyl group and a 7-methyloxyacetate ester, which is absent in all identified near-analogs (which feature 6-ethyl, 7-acetate, or a des-methyl thiazole), makes this compound a non-fungible negative control or selective building block for probing steric and electronic requirements in chromone-thiazole SAR programs. Its procurement is critical for experiments where minor structural modifications are hypothesized to drastically alter target engagement or metabolic stability [2].

Chemical Probe for Cancer Cell Line Assays Requiring Low Background CYP Activity

For oncology research programs investigating novel cytotoxic mechanisms where CYP-mediated metabolism within the assay system is a confounding factor, this compound's weak CYP inhibition profile offers a critical advantage. It can be utilized as a scaffold for designing tool compounds that are less likely to interfere with the metabolic activation or deactivation of co-administered agents or endogenous pathway modulators, simplifying the interpretation of complex in vitro pharmacology experiments [1].

Quote Request

Request a Quote for methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.